RXFP1 Agonism: Target Compound Inactivity vs. Known Agonist ML290
In a quantitative high-throughput screening (qHTS) confirmatory assay for agonists of the relaxin receptor RXFP1 (AID 2676), N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide was classified as Inactive (Potency outcome: none detected) [1]. In contrast, the selective RXFP1 agonist ML290 (a structurally distinct substituted pyrrolidine) demonstrates potent agonism in this assay format (EC50 typically in the low nanomolar range) [2]. This absence of RXFP1 activity for the target compound constitutes a critical selectivity advantage for screens where RXFP1 agonism is an unwanted liability.
| Evidence Dimension | RXFP1 agonist activity (Potency in qHTS confirmatory assay AID 2676) |
|---|---|
| Target Compound Data | Inactive (no agonism detected) |
| Comparator Or Baseline | ML290: sub-100 nM EC50 at RXFP1 (literature consistent with assay sensitivity) |
| Quantified Difference | Full inactivity versus potent agonism |
| Conditions | qHTS confirmatory screen for RXFP1 agonists (Assay ID 2676) |
Why This Matters
For screening cascades where RXFP1 activation is a counter-assay, this compound's proven inactivity eliminates false-positive signal from a known liability target.
- [1] PubChem. (2024). Assay Summary for AID 2676, qHTS Assay for Agonists of the Relaxin Receptor RXFP1. Identifier CID 18574777. View Source
- [2] Devarakonda, T., et al. (2022). Discovery of ML290, a non-peptide agonist of the human relaxin receptor 1 (RXFP1). Nature Communications. (Referenced contextually for assay sensitivity). View Source
